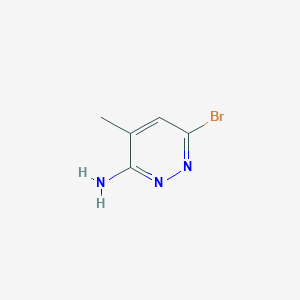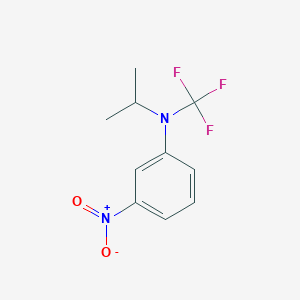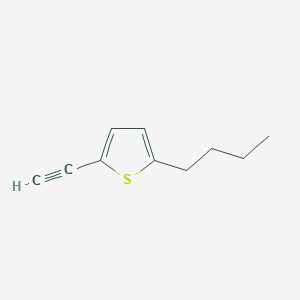
2-Butyl-5-ethynylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-ethynylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a butyl group at the second position and an ethynyl group at the fifth position on the thiophene ring. It is known for its applications in various fields, including material science and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethynylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed coupling reaction of 2-bromo-5-ethynylthiophene with butyl magnesium bromide. This reaction typically occurs under an inert atmosphere with a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2-Butyl-5-ethynylthiophene has a wide range of applications in scientific research:
Material Science: It is used in the development of conjugated polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including anticancer and anti-inflammatory agents.
Electrochemical Applications: It is used in the fabrication of sensors and energy storage devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-5-ethynylthiophene in various applications is primarily related to its electronic structure. The presence of the ethynyl group enhances the conjugation within the thiophene ring, leading to improved electronic properties. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylthiophene: Lacks the ethynyl group, resulting in different electronic properties.
5-Ethynylthiophene: Lacks the butyl group, affecting its solubility and reactivity.
2-Octylthiophene: Has a longer alkyl chain, influencing its physical properties and applications.
Uniqueness
2-Butyl-5-ethynylthiophene is unique due to the combination of the butyl and ethynyl groups, which confer distinct electronic and physical properties. This makes it particularly valuable in applications requiring specific conductivity and reactivity profiles .
Propriétés
Formule moléculaire |
C10H12S |
|---|---|
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
2-butyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3 |
Clé InChI |
ASDFCMZYDDBYBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(S1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




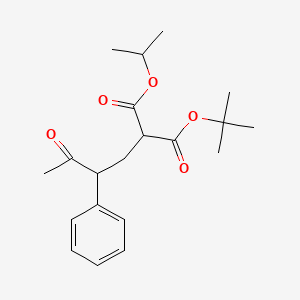
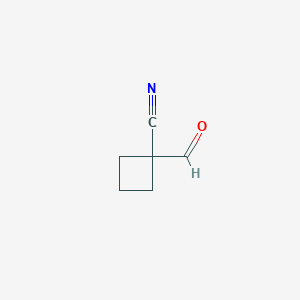
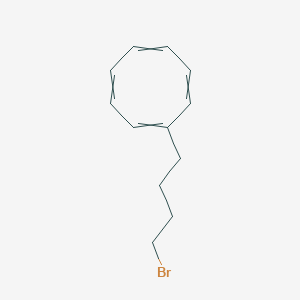
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
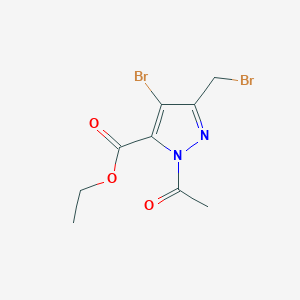

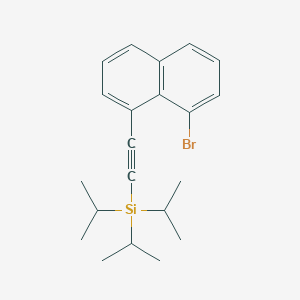
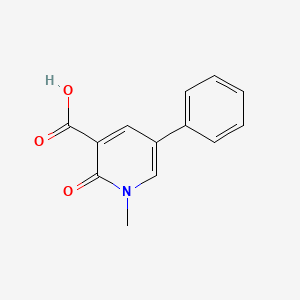
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
